molecular formula C18H20ClN3O4S2 B11392433 Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11392433
M. Wt: 442.0 g/mol
InChI Key: NNSFBJOIKHCZFX-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the pyrimidine moiety, and the incorporation of various functional groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: This step often involves the use of chlorinated pyrimidine derivatives, which can be reacted with thiophene intermediates under nucleophilic substitution conditions.

    Functional Group Incorporation: The acetyl and ester groups can be introduced through acylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and sulfur-containing groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or other suitable reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or tool for studying biological processes involving thiophene and pyrimidine derivatives.

    Industry: Use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
  • Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of both thiophene and pyrimidine rings. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under certain conditions.

Properties

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442.0 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClN3O4S2/c1-6-26-17(25)12-9(4)14(10(5)23)28-16(12)22-15(24)13-11(19)7-20-18(21-13)27-8(2)3/h7-8H,6H2,1-5H3,(H,22,24)

InChI Key

NNSFBJOIKHCZFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Origin of Product

United States

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